molecular formula C45H89NO5 B14084078 Lipid III-45 CAS No. 2096984-25-5

Lipid III-45

Cat. No.: B14084078
CAS No.: 2096984-25-5
M. Wt: 724.2 g/mol
InChI Key: WKWZZCCOOBPOOA-UHFFFAOYSA-N
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Description

Lipid III-45 (Compound ID: GC91124) is an ionizable cationic lipid classified under the broader category of synthetic lipids designed for biomedical applications, particularly in drug delivery systems . Its ionizable nature allows it to form stable complexes with nucleic acids (e.g., mRNA or siRNA), facilitating cellular uptake and endosomal escape.

Properties

CAS No.

2096984-25-5

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

9-[9-(2-butyloctanoyloxy)nonyl-(3-hydroxypropyl)amino]nonyl 2-butyloctanoate

InChI

InChI=1S/C45H89NO5/c1-5-9-13-25-34-42(32-11-7-3)44(48)50-40-29-23-19-15-17-21-27-36-46(38-31-39-47)37-28-22-18-16-20-24-30-41-51-45(49)43(33-12-8-4)35-26-14-10-6-2/h42-43,47H,5-41H2,1-4H3

InChI Key

WKWZZCCOOBPOOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Protection and Deprotection Strategies

The synthesis of this compound begins with the protection of reactive amine groups to prevent undesired side reactions during subsequent steps. A trityl (triphenylmethyl) group is commonly employed due to its stability under basic conditions and selective cleavage under mild acidic conditions. In a representative protocol, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is treated with trityl bromide in anhydrous dichloromethane, yielding N-trityl-DPPE with 92% efficiency. This intermediate is resistant to hydrolysis during the deacylation step, where sodium methoxide in methanol removes fatty acid chains at 50°C for 6 hours.

Deprotection of the trityl group is achieved using trifluoroacetic acid (TFA) in a 1:9 TFA/water mixture, which cleaves the trityl-amine bond without degrading the glycerophosphoethanolamine backbone. Alternative methods, such as catalytic hydrogenation, are avoided due to incompatibility with unsaturated lipid chains.

Glycosylation and Phosphorylation

For this compound variants requiring glycosylation, a one-pot protection-glycosylation strategy is implemented. Using (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methyl trichloroacetimidate as a linker, glucose residues are introduced via BF3·OEt2-catalyzed β-glycosidic bond formation. Subsequent phosphorylation employs dibenzyl N,N-diisopropylphosphoramidite and 5-(ethylthio)-1H-tetrazole, yielding α-phosphate derivatives with 70% efficiency after oxidation with tert-butyl hydroperoxide.

Formulation into Lipid Nanoparticles (LNPs)

Microfluidic Mixing Optimization

This compound is formulated into LNPs using a microfluidic mixing platform (e.g., NanoAssemblr) with the following parameters:

Component Molar Ratio Concentration (mg/mL)
This compound 45% 100
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) 9% 25
Cholesterol 44% 5
DMG-PEG(2000) 2% 5

The lipid ethanol phase (1 mL) is mixed with mRNA (0.12 mg/mL in 50 mM sodium acetate, pH 4.0) at a 3:1 aqueous-to-ethanol ratio under total flow rates of 12 mL/min. This method produces LNPs with a mean diameter of 85 nm (±3 nm) and polydispersity index <0.15.

Alternative Formulation Methods

Ethanol Injection : Rapid injection of lipid-ethanol solutions into PBS (pH 7.4) under vortexing yields LNPs with 88% encapsulation efficiency but broader size distributions (PDI 0.18–0.25).
Vortex Mixing : Vigorous mixing of lipid and aqueous phases (20:60 μL ratio) for 2 minutes generates LNPs suitable for in vitro screening, though scalability is limited.

Analytical Characterization

Chromatographic Purification

Reversed-phase HPLC (C18 column, 5 μm, 4.6 × 250 mm) with isocratic elution (70:30 methanol/50 mM ammonium acetate) resolves this compound from deprotection byproducts, achieving >98% purity. Critical quality attributes include:

Parameter Specification
Retention Time 14.2 ± 0.3 min
Peak Symmetry (USP) 0.95–1.05
Total Impurities <1.0%

Spectroscopic Validation

1H NMR (500 MHz, CD3OD) confirms structural integrity through characteristic resonances:

  • δ 5.28 (m, 1H, glycerol backbone CH-O-P)
  • δ 3.89 (dd, J = 6.2 Hz, 2H, phosphoethanolamine -CH2-N)
  • δ 1.24 (br s, 56H, palmitoyl chains).

ESI-TOF MS ([M-H]⁻ m/z 852.3) aligns with theoretical molecular weight (852.3 Da).

Stability and Functional Performance

Lyophilized this compound exhibits 24-month stability at -80°C, while formulated LNPs retain 95% payload integrity after 6 weeks at 4°C. In vitro assays demonstrate 80% Keap1-Nrf2 activation in HepG2 cells at 50 μM, confirming bioactivity.

Chemical Reactions Analysis

Types of Reactions: Lipid III-45 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce different hydrogenated forms .

Scientific Research Applications

The search results provide information about Lipid III-45 within the context of lipid nanoparticles (LNPs) and drug delivery, but do not contain comprehensive data tables or case studies focusing solely on the applications of this compound . However, the available information can be synthesized to provide an overview of its applications in scientific research.

This compound: Applications in Scientific Research

This compound, also known as IL8, is an ionizable lipid that has shown promise in the delivery of ribonucleoproteins (RNPs) using lipid nanoparticles .

Role in Lipid Nanoparticle (LNP) Formulations:

  • Optimization of Ionizable Lipids: this compound was identified as the optimal ionizable lipid for the FC formulation in a study evaluating thirteen ionizable lipids .
  • Branched Tails and RNP Delivery: Ionizable lipids with branched tails, including this compound, were found to be more effective for RNP delivery than those with linear tails . This suggests that the structure of the lipids plays a role in the effective delivery of RNPs, which have defined three-dimensional structures .
  • FC8 Formulation: this compound is a component of the FC8 LNP formulation .

Characteristics of FC8 LNPs:

  • High Encapsulation Efficiency: FC8 LNPs have demonstrated high efficiency in encapsulating RNPs (98%) .
  • Suitable Particle Size: The average size of FC8 nanoparticles is around 112 nm, with a polydispersity index of 0.10–0.11, making them suitable for in vivo applications .
  • Minimal Cytotoxicity: FC8 LNPs exhibit minimal cytotoxicity and do not impact cell viability in vitro .
  • Effective RNP Delivery and Genome Editing: The FC8 formulation enables RNP delivery and genome editing even with ultralow RNP dosages .

Comparison to Other Lipids:

  • In experiments, this compound outperformed lipids with linear tails like d-Lin (IL1), SM102 (IL2), and L319 (IL6) for RNP delivery .

Mechanism of Action

Lipid III-45 exerts its effects by forming lipid nanoparticles that encapsulate therapeutic agents, such as messenger ribonucleic acid. These nanoparticles are taken up by cells, where they release their cargo, leading to the desired therapeutic effect. The molecular targets and pathways involved include the endosomal escape mechanism and the subsequent release of the encapsulated messenger ribonucleic acid into the cytoplasm .

Comparison with Similar Compounds

Research Implications and Challenges

  • Nomenclature Standardization: emphasizes the need for consistent lipid naming to avoid ambiguities, as seen with "III-45" across disciplines .
  • Stereochemical Complexity : and demonstrate that even homonymic compounds (e.g., III-45'a) require detailed NMR/MS validation to resolve structural nuances .
  • Functional Benchmarking : this compound’s performance relative to commercial cationic lipids (e.g., encapsulation efficiency, toxicity) remains unaddressed in the provided evidence.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Lipid III-45’s purity and structural integrity in preclinical studies?

  • Methodological Answer : this compound should be characterized using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Detailed protocols must include solvent systems, column specifications, and calibration standards to ensure reproducibility. For lipid nanoparticle formulations, dynamic light scattering (DLS) and zeta potential measurements are critical for assessing particle size and surface charge .

Q. Which in vitro models are appropriate for initial evaluation of this compound-based drug delivery systems?

  • Methodological Answer : Cell lines such as HEK-293 (for transfection efficiency) or RAW 264.7 macrophages (for immunogenicity screening) are commonly used. Experiments should adhere to NIH guidelines for cell culture, including passage number limits and mycoplasma testing. Dose-response curves and cytotoxicity assays (e.g., MTT or LDH) must be performed to establish safe working concentrations .

Q. How can researchers assess the cytotoxicity of this compound in preclinical studies?

  • Methodological Answer : Use standardized assays like MTT or Alamar Blue to quantify metabolic activity post-exposure. Include positive (e.g., Triton X-100) and negative (untreated cells) controls. Data should be normalized to cell counts or protein content, with statistical analysis (e.g., ANOVA) to determine significance. Ethical approvals for cell sourcing and disposal protocols must be documented .

Advanced Research Questions

Q. How can contradictory data on this compound’s encapsulation efficiency across studies be systematically resolved?

  • Methodological Answer : Contradictions often arise from variations in formulation parameters (e.g., pH, ionizable amine ratio, or buffer composition). Researchers should replicate experiments under standardized conditions, using a design-of-experiments (DoE) approach to isolate variables. Cross-lab validation and open-access sharing of raw data (e.g., via repositories like Zenodo) enhance reproducibility. Meta-analyses of published protocols can identify critical factors influencing encapsulation .

Q. What strategies optimize this compound-based nanoparticle formulations for organ-specific targeting?

  • Methodological Answer : Functionalization with targeting ligands (e.g., folate or aptamers) or PEGylation to modulate biodistribution. In vivo studies should employ fluorescent or radioactive labeling for real-time tracking. Pharmacokinetic parameters (e.g., AUC, t1/2t_{1/2}) must be calculated using non-compartmental analysis. Histological validation of target tissue accumulation is essential .

Q. How should researchers design experiments to evaluate this compound’s immunogenicity in animal models?

  • Methodological Answer : Use syngeneic or humanized mouse models to assess innate and adaptive immune responses. Include control groups receiving empty nanoparticles or commercial transfection reagents (e.g., Lipofectamine). Measure cytokine levels (e.g., IL-6, TNF-α) via ELISA and flow cytometry for immune cell activation. Longitudinal studies with multiple dosing regimens are critical to identify delayed hypersensitivity .

Methodological Considerations

  • Statistical Rigor : All studies must include power analysis to determine sample size, with n5n \geq 5 for in vivo experiments. Report confidence intervals and effect sizes rather than relying solely on p-values .
  • Ethical Compliance : Document Institutional Animal Care and Use Committee (IACUC) approvals, including euthanasia methods and humane endpoints. For human cell lines, verify consent and anonymization protocols .
  • Data Contradiction Analysis : Use sensitivity analyses and Bayesian frameworks to quantify uncertainty in conflicting results. Transparent reporting of negative data is encouraged .

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